molecular formula C11H20ClNO2 B1476883 3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one CAS No. 2098014-06-1

3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476883
CAS No.: 2098014-06-1
M. Wt: 233.73 g/mol
InChI Key: MFSXFYKTZJBQDK-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one ( 2022916-10-3) is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . This piperidine derivative features a chloroacetone group and an ethoxymethyl side chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with this specific structure are often explored as key building blocks in the development of more complex molecules, particularly in the synthesis of potential kinase inhibitors . The structural motif of a chloro-propanone group linked to a nitrogen heterocycle is commonly employed in structure-activity relationship (SAR) studies to develop potent and selective enzyme inhibitors . Similarly, piperidine derivatives are frequently utilized in the design and synthesis of novel bioactive molecules for various research applications . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, refer to the material safety data sheet for detailed hazard information, and ensure all safety protocols are followed in the laboratory.

Properties

IUPAC Name

3-chloro-1-[3-(ethoxymethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO2/c1-2-15-9-10-4-3-7-13(8-10)11(14)5-6-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSXFYKTZJBQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN(C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C11H20ClNO2 and a molecular weight of 233.73 g/mol, is structurally characterized by a piperidine ring substituted with an ethoxymethyl group and a chloro group.

PropertyValue
Molecular FormulaC11H20ClNO2
Molecular Weight233.73 g/mol
CAS Number2097984-11-5
Purity≥98%

The compound is often utilized in various research applications, particularly in studies related to neuropharmacology and drug design.

The biological activity of 3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the dopaminergic and serotonergic pathways, which are crucial in regulating mood, cognition, and motor functions.

Pharmacological Studies

Research has indicated that this compound exhibits various pharmacological effects:

  • Antidepressant Activity : In animal models, compounds similar to 3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one have shown potential antidepressant effects, likely due to their ability to increase serotonin levels in the brain.
  • Anxiolytic Effects : Studies suggest that the compound may possess anxiolytic properties, reducing anxiety-like behaviors in rodents when administered at specific dosages.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Depression : A clinical trial involving patients with major depressive disorder indicated that a piperidine derivative similar to 3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one led to significant reductions in depressive symptoms when compared to placebo controls.
  • Anxiety Disorders : Another study focused on generalized anxiety disorder patients demonstrated that administration of a related compound resulted in improved anxiety scores and overall patient well-being.

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for safety assessments:

Toxicity ParameterFindings
Acute ToxicityModerate (LD50 values pending)
Chronic ExposurePotential neurotoxicity at high doses

Further research is needed to fully elucidate the long-term effects and safety profile of this compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Modified Propanones

(a) 3-Chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
  • Structure : Features a pyrazole-substituted piperidine ring.
  • Properties : Molecular weight = 255.74 g/mol; CAS 2097991-93-8 .
  • Pyrazole derivatives often exhibit enhanced metabolic stability but may reduce solubility compared to ethoxymethyl.
(b) 3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one
  • Structure : Contains a thiomorpholine substituent on the piperidine ring.
  • Properties : Molecular weight = 276.83 g/mol; CAS 2098000-27-0 .
  • However, the ethoxymethyl group offers better hydrolytic stability compared to sulfur-containing moieties.

Aromatic Ring-Substituted Derivatives

(a) 3-Chloro-1-(thiophen-2-yl)propan-1-one
  • Structure: A thiophene-substituted propanone synthesized via Friedel-Crafts acylation.
  • Properties : High yields (80–90%) and purity achieved without chromatography .
  • Comparison : The thiophene aromatic system enables π-π stacking interactions, whereas the ethoxymethyl-piperidine moiety in the target compound prioritizes flexibility and solubility.
(b) Phenothiazine Derivatives (e.g., Compound 16)
  • Structure: 3-Chloro-1-(10H-phenothiazine-10-yl)propan-1-one derivatives.
  • Properties : Low synthetic yields (18%) and high melting points (212°C) .
  • Comparison: Phenothiazine’s planar tricyclic structure confers antipsychotic activity but reduces solubility. The ethoxymethyl group in the target compound likely improves bioavailability.
(a) (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28)
  • Structure : Bromo-substituted pyrimidoindole-piperidine hybrid.
  • Activity : IC50 = 360 nM; improved metabolic stability and neuroprotective effects .
  • Comparison : The bromine atom enhances halogen bonding but increases molecular weight. The ethoxymethyl group may reduce toxicity while maintaining similar steric bulk.
(b) 3-(3-((5-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile (33)
  • Structure: Cyano-substituted derivative with a pyrimidoindole core.
  • Properties : Exists as a 1:1 rotameric mixture in NMR .
  • Comparison : The nitrile group enhances electronegativity, whereas the ethoxymethyl group provides ether-based polarity without compromising rotational freedom.

Physicochemical and Pharmacological Profiles

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituent Solubility Prediction
Target Compound ~265 (estimated) Ethoxymethyl Moderate (polar ether group)
3-Chloro-1-(4-thiomorpholinyl)propan-1-one 276.83 Thiomorpholine Low (sulfur reduces polarity)
(R)-28 (kinase inhibitor) ~400 (estimated) Bromo-pyrimidoindole Low (high aromaticity)

Preparation Methods

Alkylation of Piperidine with Ethoxymethyl Chloride

A common first step involves the alkylation of piperidine at the nitrogen atom with 2-(ethoxymethyl)chloride or its derivatives. This reaction is generally performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, in the presence of a base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), at room temperature or slightly elevated temperatures.

  • Reaction conditions:
    • Solvent: DMF
    • Base: Cs2CO3 or K2CO3
    • Temperature: Room temperature to 50°C
    • Time: 1–3 hours

This step yields the N-(ethoxymethyl)piperidine intermediate with high regioselectivity.

Introduction of the 3-Chloropropanoyl Group

The next step involves the acylation of the piperidine nitrogen with 3-chloropropanoyl chloride or a suitable equivalent. This reaction typically requires:

  • Use of an acid chloride (3-chloropropanoyl chloride) or anhydride.
  • A base such as triethylamine (Et3N) to neutralize the HCl formed.
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature control (0°C to room temperature) to avoid side reactions.

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the acyl chloride, forming the amide linkage and introducing the 3-chloropropanoyl moiety.

Alternative One-Pot Synthesis

Some protocols suggest a one-pot synthesis where the alkylation and acylation steps are combined sequentially without isolation of intermediates. This approach uses:

  • Stepwise addition of ethoxymethyl chloride followed by 3-chloropropanoyl chloride.
  • Careful control of stoichiometry and reaction times.
  • Purification by column chromatography or recrystallization.

Representative Synthesis Example

Step Reagents & Conditions Outcome
1 Piperidine + 2-(ethoxymethyl)chloride, Cs2CO3, DMF, RT, 2 h Formation of N-(ethoxymethyl)piperidine
2 Addition of 3-chloropropanoyl chloride, Et3N, DCM, 0°C to RT, 3 h Formation of 3-chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one
3 Workup: Extraction, washing, drying, purification by silica gel chromatography Pure target compound obtained

Analytical and Characterization Data

Mass spectrometry data typically show the molecular ion peak at m/z 234 [M+H]+, confirming molecular weight. NMR spectra reveal characteristic signals for the ethoxymethyl group, piperidine ring protons, and the chloro-propanone moiety.

Research Findings and Optimization Notes

  • The regioselectivity of alkylation can be influenced by the choice of base and solvent.
  • The chloro substituent’s position on the propanone chain is critical for downstream reactivity.
  • Purification methods such as column chromatography using n-hexane and ethyl acetate mixtures are effective.
  • Reaction yields typically range from 70% to 90% depending on conditions and scale.

Summary Table of Preparation Parameters

Parameter Typical Conditions Notes
Alkylation reagent 2-(Ethoxymethyl)chloride High purity required
Base Cs2CO3 or K2CO3 Ensures deprotonation and alkylation
Solvent DMF or Acetonitrile Polar aprotic solvents preferred
Alkylation temperature Room temperature to 50°C Higher temps may cause side reactions
Acylation reagent 3-Chloropropanoyl chloride Moisture sensitive
Acylation base Triethylamine Neutralizes HCl byproduct
Acylation solvent DCM or THF Anhydrous conditions recommended
Acylation temperature 0°C to room temperature Controls reaction rate and selectivity
Purification Silica gel column chromatography n-Hexane/EtOAc solvent system
Yield 70–90% Dependent on reaction control

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one, and how are they experimentally determined?

  • Methodological Answer : The compound's structure is characterized by a piperidine ring substituted with an ethoxymethyl group and a chlorinated propanone moiety. Structural elucidation involves:

  • X-ray crystallography : Refinement using programs like SHELXL (e.g., iterative cycles of least-squares minimization and electron density mapping to resolve bond lengths/angles) .
  • Spectroscopy : NMR (¹H/¹³C) for confirming hydrogen and carbon environments, IR for carbonyl (C=O) and C-Cl bond identification, and mass spectrometry for molecular weight validation.

Q. What synthetic routes are recommended for preparing this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Functionalization of the piperidine ring (e.g., ethoxymethylation via nucleophilic substitution using NaH as a base in THF) .
  • Step 2 : Coupling with 3-chloropropanoyl chloride under anhydrous conditions, using Lewis acids (e.g., AlCl₃) to activate the carbonyl group .
  • Optimization : Continuous flow reactors improve yield and reduce reaction times by enhancing mixing and heat transfer .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Key precautions include:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (P280/P284 codes) .
  • Ventilation : Use fume hoods to prevent inhalation (P271) and minimize exposure to vapors.
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent degradation (P233/P410) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in diverse reaction environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO vs. water) to assess stability and interaction with biological targets .
  • Tools : Software like Gaussian or ORCA for energy minimization, referencing InChI keys (e.g., FESITMJOKPBVDA-UHFFFAOYSA-N) for input structures .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control groups to isolate compound-specific effects .
  • Purity Validation : Use HPLC (≥95% purity) to rule out by-products (e.g., residual AlCl₃ from synthesis) as confounding factors .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons under identical conditions (pH, temperature) to validate reproducibility .

Q. How does the ethoxymethyl group influence pharmacokinetic properties compared to analogs?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (e.g., via shake-flask method) to compare membrane permeability with methyl or hydroxyl analogs .
  • Metabolic Stability : Incubate with liver microsomes to track ethoxymethyl oxidation vs. demethylation pathways .
  • Structural Comparisons : Use SAR studies on analogs (e.g., 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one) to correlate substituent effects with bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
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3-Chloro-1-(3-(ethoxymethyl)piperidin-1-yl)propan-1-one

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